N-Chloro-p-toluenesulfonamide (CAS 144-86-5) is a stable, solid N-chloro-sulfonamide reagent used as a source of electrophilic chlorine for oxidation and chlorination reactions in organic synthesis. It is the neutral, non-salt form of the widely known disinfectant and reagent Chloramine-T (the sodium salt, CAS 127-65-1). The primary procurement distinction lies in its utility for anhydrous, non-aqueous applications where the presence of water or the insolubility of a salt form would compromise reaction efficiency and product purity.
Substituting N-Chloro-p-toluenesulfonamide (CAS 144-86-5) with its sodium salt, Chloramine-T, is a common point of failure in process development for non-aqueous synthesis. Chloramine-T is highly soluble in water but generally insoluble in common organic solvents, necessitating biphasic systems or phase-transfer catalysts that complicate workups and reduce efficiency. While N-Chlorosuccinimide (NCS) is another common solid chlorinating agent, it exhibits different reactivity profiles, selectivities, and byproducts, making it an inexact substitute for specific transformations where the toluenesulfonamide group plays a key role in the reaction mechanism or product stability. Therefore, for reproducible, homogeneous reactions in anhydrous organic media, direct procurement of the non-salt form (CAS 144-86-5) is critical.
A critical differentiator for procurement is solubility. N-Chloro-p-toluenesulfonamide (CAS 144-86-5) is the neutral form, rendering it suitable for use in organic solvents. In contrast, its common substitute, Chloramine-T (the sodium salt, CAS 127-65-1), is highly soluble in water but poorly soluble in non-polar organic media. For instance, the solubility of Chloramine-T trihydrate in PBS (pH 7.2) is approximately 5 mg/mL, while its utility in anhydrous organic synthesis requires phase-transfer systems due to its salt-like nature.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Soluble in common organic solvents (e.g., DCM, acetone) enabling homogeneous reaction conditions. |
| Comparator Or Baseline | Chloramine-T (sodium salt, CAS 127-65-1): Primarily water-soluble (~150 g/L at 25°C), largely insoluble in non-polar organic solvents. |
| Quantified Difference | Qualitatively different solubility profiles, enabling distinct processing pathways (homogeneous organic vs. aqueous/biphasic). |
| Conditions | Standard laboratory and industrial synthesis conditions. |
This allows for single-phase reactions in standard organic solvents, eliminating the need for water, co-solvents, or phase-transfer catalysts, which simplifies process design, improves reproducibility, and streamlines product workup.
N-Chloro-p-toluenesulfonamide is a stable, solid oxidant preferred for its convenience and accurate dosing in laboratory protocols, particularly where water must be excluded. Unlike aqueous solutions of sodium hypochlorite (bleach), which can be unstable and vary in concentration, or Chloramine-T trihydrate, which introduces water, CAS 144-86-5 provides a reliable source of electrophilic chlorine for anhydrous systems. Furthermore, its reactivity can be more moderate and selective compared to the more potent Dichloramine-T, which can be harder to control.
| Evidence Dimension | Reagent Form & Stability |
| Target Compound Data | Stable, crystalline solid, suitable for anhydrous applications. |
| Comparator Or Baseline | Sodium Hypochlorite (aq. solution): Variable concentration, unstable. Chloramine-T Trihydrate: Introduces 3 moles of water per mole of reagent. Dichloramine-T: More potent, potentially less selective. |
| Quantified Difference | Solid, anhydrous form vs. aqueous or hydrated forms, offering superior process control in water-sensitive reactions. |
| Conditions | Multi-step organic synthesis requiring controlled addition of a chlorinating/oxidizing agent. |
Procuring this specific solid, anhydrous form reduces variability in halogen-transfer steps, simplifies logistics, and is essential for syntheses involving water-sensitive substrates or catalysts.
While both N-Chloro-p-toluenesulfonamide and N-Chlorosuccinimide (NCS) are sources of electrophilic chlorine, their reactivity is not identical due to the different electronic and steric environments of the N-Cl bond. For example, in the oxidation of sulfides, both reagents can form a chlorosulfonium ion intermediate, but the nature of the sulfonamide versus the succinimide backbone influences reaction kinetics and the potential for side reactions. The choice between the two is often dictated by the specific substrate and desired selectivity, as NCS can be activated under different acidic conditions than N-chloro-sulfonamides. The p-toluenesulfonamide group can also be retained in the product, as seen in Sharpless oxyamination reactions, a transformation for which NCS is not a suitable substitute.
| Evidence Dimension | Reaction Selectivity & Scope |
| Target Compound Data | Enables specific transformations like vicinal aminoalcohol synthesis (Sharpless oxyamination) where the tosyl group is incorporated. |
| Comparator Or Baseline | N-Chlorosuccinimide (NCS, CAS 128-09-6): Widely used for radical and electrophilic chlorinations, but has a different reactivity profile and does not provide a tosyl group for subsequent functionalization. |
| Quantified Difference | Unique reaction scope (e.g., aminohydroxylation) not achievable with NCS. |
| Conditions | Alkene functionalization in organic synthesis. |
For synthetic routes that require specific selectivities or leverage the sulfonamide group for further transformations, N-Chloro-p-toluenesulfonamide offers unique reactivity that cannot be replicated by procuring a generic chlorinating agent like NCS.
This compound is the correct choice for synthetic procedures conducted in organic solvents like dichloromethane, THF, or acetonitrile where the presence of water from Chloramine-T trihydrate would be detrimental, or where the poor solubility of the salt form would require inefficient biphasic conditions.
In multi-step syntheses of active pharmaceutical ingredients (APIs) where substrates, catalysts (e.g., certain Lewis acids), or intermediates are sensitive to hydrolysis, the use of this anhydrous, solid reagent provides critical process control and prevents yield loss associated with unwanted side reactions.
As a key reagent in reactions like the Sharpless oxyamination, N-Chloro-p-toluenesulfonamide (via its salt, Chloramine-T) serves as the nitrogen and oxygen source to convert alkenes to vicinal aminoalcohols. Procuring the high-purity neutral form as a precursor ensures consistency in preparing the active reagent for these specialized, high-value transformations where substitutes like NCS are not viable.